1,7-Dihydroxy-2,3-methylenedioxyxanthone

Gastroenterology Antiulcerogenic Natural Products

Researchers requiring reproducible gastroprotective or antihyperalgesic xanthones face significant variability when substituting structural analogs that lack the 2,3-methylenedioxy moiety-differences in electron distribution, hydrogen bonding, and steric bulk directly alter target engagement and potency, rendering concentration adjustments ineffective. This compound resolves that problem with validated, quantifiable efficacy: • Achieves 86.22 ± 3.42% ulcer reduction at 50 mg/kg oral dose in murine ethanol/HCl models-outperforming co-isolated xanthones by 5-15 percentage points. • Validated HPLC method (0.5-24 µg/mL linear range) enables precise quantification and batch-to-batch standardization in Polygala extracts. • Demonstrates pan-cytotoxic activity against HepG2, GLC-82, and MCF-7 tumor cell lines via MTT assay. Supplied at ≥98% purity (HPLC) with full Certificate of Analysis and ambient-temperature global shipping.

Molecular Formula C14H8O6
Molecular Weight 272.21 g/mol
Cat. No. B1631061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dihydroxy-2,3-methylenedioxyxanthone
Molecular FormulaC14H8O6
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)O)O
InChIInChI=1S/C14H8O6/c15-6-1-2-8-7(3-6)12(16)11-9(20-8)4-10-14(13(11)17)19-5-18-10/h1-4,15,17H,5H2
InChIKeyBMRWSZGEVSNEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dihydroxy-2,3-methylenedioxyxanthone Sourcing Guide


1,7-Dihydroxy-2,3-methylenedioxyxanthone (CAS 183210-63-1) is a naturally occurring xanthone derivative isolated primarily from Polygala species, including Polygala cyparissias and Polygala fallax [1][2]. Characterized by a unique 2,3-methylenedioxy substitution pattern on the xanthone scaffold (C14H8O6, MW 272.21 g/mol), this compound has been evaluated across multiple preclinical models, including antiulcerogenic assays in murine ethanol/HCl-induced gastric ulcer models, in vitro cytotoxicity screening against human tumor cell lines, and carrageenan-induced hyperalgesia studies [3]. Unlike structurally simpler hydroxylated xanthones, the 2,3-methylenedioxy moiety confers distinct physicochemical and biological properties that directly impact experimental outcomes and procurement decisions [4].

1,7-Dihydroxy-2,3-methylenedioxyxanthone Irreplaceability


Substituting 1,7-dihydroxy-2,3-methylenedioxyxanthone with structurally related xanthones such as 1,7-dihydroxyxanthone, 1,3-dihydroxy-7-methoxyxanthone, or α-mangostin introduces substantial variability in biological activity profiles that cannot be compensated for by adjusting concentration alone [1]. The 2,3-methylenedioxy group alters the compound's electron distribution, hydrogen bonding capacity, and steric bulk, leading to differences in target engagement and potency that are both qualitative and quantitative [2]. In head-to-head comparisons, this compound consistently demonstrates superior gastroprotective efficacy relative to co-isolated xanthones lacking the methylenedioxy moiety [3]. Additionally, its distinct chromatographic retention behavior necessitates specific HPLC method validation for accurate quantification in plant extracts or biological matrices, with a validated linear range of 0.5-24 µg mL⁻¹ that differs from closely related xanthone standards [4]. These differences are not theoretical; they manifest as measurable, reproducible divergences in ulcer reduction percentages, cytotoxicity IC50 values, and detection sensitivity [5].

1,7-Dihydroxy-2,3-methylenedioxyxanthone Comparative Evidence


Gastroprotective Efficacy in Murine Ulcer Model

In a direct head-to-head in vivo comparison using the ethanol/HCl-induced gastric ulcer model in mice, 1,7-dihydroxy-2,3-methylenedioxyxanthone demonstrated statistically superior gastroprotective activity relative to co-isolated compounds alpha-spinasterol and 1,3-dihydroxy-7-methoxyxanthone [1]. The target compound reduced ulcer area by 86.22 ± 3.42%, compared to 81.10 ± 5.75% for 1,3-dihydroxy-7-methoxyxanthone and 71.26 ± 9.40% for alpha-spinasterol, all administered orally at a dose of 50 mg/kg [2]. The quantified improvement over the immediate structural analog (1,3-dihydroxy-7-methoxyxanthone) was 5.12 percentage points, while the difference from the sterol comparator was 14.96 percentage points [3].

Gastroenterology Antiulcerogenic Natural Products

Broad-Spectrum Cytotoxicity in Cancer Cell Lines

In a cross-study comparative analysis of xanthones from Polygala species, 1,7-dihydroxy-2,3-methylenedioxyxanthone demonstrated significant and consistent cytotoxic activity across three distinct human tumor cell lines: HepG2 (hepatocellular carcinoma), GLC-82 (lung carcinoma), and MCF-7 (breast carcinoma) [1]. This broad-spectrum cytotoxic profile distinguishes it from co-isolated xanthones polyhongkongenoxanthone A and 1,7-dihydroxy-3,4,8-trimethoxyxanthone, which showed more variable or weaker activity across the same panel [2]. Specifically, the compound was identified among only three xanthones (from a total of eight isolated) that exhibited "potential antitumor candidate" status due to significant cytotoxic effects on all three cell lines tested via MTT assay [3].

Oncology Cytotoxicity Natural Product Screening

HPLC Quantification for Extract Standardization

A dedicated, fully validated HPLC method exists specifically for the quantification of 1,7-dihydroxy-2,3-methylenedioxyxanthone (MDX) in Polygala cyparissias extracts, demonstrating linearity across 0.5-24 µg mL⁻¹ with good accuracy, precision, and robustness [1]. This method validation enables researchers to correlate MDX content directly with gastroprotective activity, establishing a quantitative structure-activity relationship that is not available for most co-occurring xanthones in the same plant matrix [2]. In contrast, quantification methods for structurally similar compounds like 1,3-dihydroxy-7-methoxyxanthone or alpha-spinasterol in the same Polygala extracts have not been similarly validated or published [3].

Analytical Chemistry Quality Control Phytochemistry

Antihyperalgesic Activity in Pain Models

1,7-Dihydroxy-2,3-methylenedioxyxanthone (designated PC3) demonstrated specific antihyperalgesic activity in carrageenan-induced hyperalgesia models, with activity confirmed in dedicated pain pathway studies [1]. The compound's antihyperalgesic effects were validated alongside only one other xanthone from Polygala cyparissias (1,3,6,8-tetrahydroxy-2,7-dimethoxyxanthone, PC4), while other co-isolated compounds from the same plant showed no significant antihyperalgesic activity [2]. This selectivity indicates that the 2,3-methylenedioxy substitution pattern contributes specifically to pain-modulating pharmacology that is absent in structurally related but inactive xanthones from the same source .

Pain Research Analgesic Pharmacology

1,7-Dihydroxy-2,3-methylenedioxyxanthone Research Applications


In Vivo Gastroprotection Studies

Researchers conducting ethanol/HCl-induced gastric ulcer models in mice should select 1,7-dihydroxy-2,3-methylenedioxyxanthone over structural analogs such as 1,3-dihydroxy-7-methoxyxanthone or alpha-spinasterol when maximal gastroprotective efficacy is required [1]. At the 50 mg/kg oral dose, this compound achieves 86.22 ± 3.42% ulcer reduction, representing a 5.12 percentage point improvement over its closest xanthone analog and a 14.96 percentage point improvement over the sterol comparator [2]. This superior efficacy has been validated in peer-reviewed antiulcerogenic assays and can be reliably reproduced using the established experimental protocol [3].

Broad-Spectrum Cytotoxicity Screening

For natural product-based anticancer screening programs, 1,7-dihydroxy-2,3-methylenedioxyxanthone is appropriate when consistent cytotoxic activity across multiple tumor cell lines is required [1]. The compound demonstrates significant activity against HepG2 (hepatocellular carcinoma), GLC-82 (lung carcinoma), and MCF-7 (breast carcinoma) cell lines via MTT assay, qualifying as one of only three xanthones from the Polygala hongkongensis panel with pan-cytotoxic potential [2]. Researchers seeking a reliable positive control or lead compound with broad in vitro antitumor activity should prioritize this compound over cell line-selective alternatives [3].

Extract Standardization and Quality Control

Analytical chemists and quality control laboratories quantifying Polygala cyparissias extracts should utilize the validated HPLC method specific to 1,7-dihydroxy-2,3-methylenedioxyxanthone, which demonstrates linearity from 0.5-24 µg mL⁻¹ with established accuracy, precision, and robustness [1]. This method enables direct correlation between MDX content and gastroprotective activity, providing a quantifiable quality marker that is unavailable for other co-occurring xanthones [2]. For batch-to-batch consistency verification or extract standardization, this validated protocol represents the only peer-reviewed, fully characterized analytical approach for this compound in its native plant matrix [3].

Antihyperalgesic Pain Research

Investigators studying carrageenan-induced hyperalgesia and related pain pathways should select 1,7-dihydroxy-2,3-methylenedioxyxanthone (PC3) as one of only two Polygala cyparissias-derived xanthones with confirmed antihyperalgesic activity [1]. Unlike co-isolated but inactive xanthones from the same plant material, this compound demonstrates specific pharmacological activity in mechanical hyperalgesia models, making it suitable for mechanistic studies of xanthone-mediated pain modulation [2]. Its activity profile distinguishes it from structurally related but pharmacologically silent analogs, supporting its use as a tool compound in pain research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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